![molecular formula C5H10N2S B125704 3-Methyl-[1,3]thiazinan-2-ylideneamine CAS No. 153068-59-8](/img/structure/B125704.png)
3-Methyl-[1,3]thiazinan-2-ylideneamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-[1,3]thiazinan-2-ylideneamine is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. This compound is a thiazolidine-2,4-dione derivative and is known for its ability to act as a potent inhibitor of various enzymes and receptors.
Mécanisme D'action
The mechanism of action of 3-Methyl-[1,3]thiazinan-2-ylideneamine involves its ability to bind to the active site of enzymes and receptors, thereby inhibiting their activity. This compound has been reported to exhibit both competitive and non-competitive inhibition against various enzymes and receptors, depending on the specific target.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 3-Methyl-[1,3]thiazinan-2-ylideneamine have been extensively studied in vitro and in vivo. This compound has been reported to exhibit potent anti-diabetic, anti-cancer, and anti-inflammatory effects in various animal models. It has also been shown to improve insulin sensitivity, reduce blood glucose levels, and inhibit tumor growth in various cancer cell lines.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3-Methyl-[1,3]thiazinan-2-ylideneamine in lab experiments is its potent inhibitory activity against various enzymes and receptors. This compound can be used to study the roles of these enzymes and receptors in various diseases and to develop new therapeutic agents. However, one of the limitations of using this compound is its potential toxicity and side effects, which may limit its clinical applications.
Orientations Futures
There are several future directions for the research and development of 3-Methyl-[1,3]thiazinan-2-ylideneamine. One potential direction is to study its potential applications in the treatment of various diseases, including diabetes, cancer, and inflammation. Another direction is to develop new derivatives and analogs of this compound with improved potency and selectivity against specific targets. Additionally, further studies are needed to investigate the potential toxicity and side effects of this compound in vivo and to develop new delivery methods for its clinical applications.
In conclusion, 3-Methyl-[1,3]thiazinan-2-ylideneamine is a promising compound with potent inhibitory activity against various enzymes and receptors. Its potential applications in the treatment of various diseases make it an attractive target for further research and development. However, further studies are needed to fully understand its mechanism of action, biochemical and physiological effects, and potential toxicity and side effects.
Méthodes De Synthèse
The synthesis of 3-Methyl-[1,3]thiazinan-2-ylideneamine involves the reaction of 2-methyl-3-oxobutanoic acid with thiosemicarbazide in the presence of a base such as sodium hydroxide. The resulting product is then treated with acetic anhydride to obtain the final compound. This synthesis method has been reported to yield high purity and good yields of 3-Methyl-[1,3]thiazinan-2-ylideneamine.
Applications De Recherche Scientifique
3-Methyl-[1,3]thiazinan-2-ylideneamine has been extensively studied for its potential applications in various fields of scientific research. It has been reported to exhibit potent inhibitory activity against various enzymes and receptors, including aldose reductase, α-glucosidase, and dipeptidyl peptidase-IV. These enzymes and receptors are known to play important roles in various diseases, including diabetes, cancer, and inflammation.
Propriétés
Numéro CAS |
153068-59-8 |
|---|---|
Nom du produit |
3-Methyl-[1,3]thiazinan-2-ylideneamine |
Formule moléculaire |
C5H10N2S |
Poids moléculaire |
130.21 g/mol |
Nom IUPAC |
3-methyl-1,3-thiazinan-2-imine |
InChI |
InChI=1S/C5H10N2S/c1-7-3-2-4-8-5(7)6/h6H,2-4H2,1H3 |
Clé InChI |
BLTMKFBJBMBESG-UHFFFAOYSA-N |
SMILES |
CN1CCCSC1=N |
SMILES canonique |
CN1CCCSC1=N |
Synonymes |
2H-1,3-Thiazin-2-imine,3,4,5,6-tetrahydro-3-methyl-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



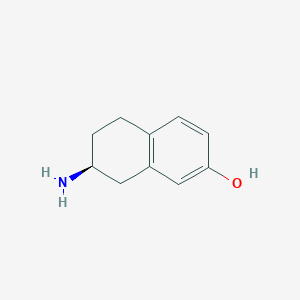
![2,7-Bis(chloromethyl)-5,10-dimethoxy-3,8-dimethylpyrimido[4,5-g]quinazoline-4,9-dione](/img/structure/B125623.png)
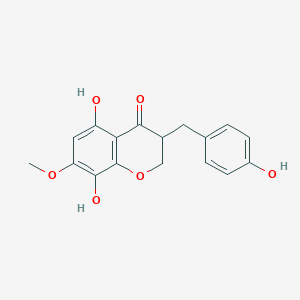
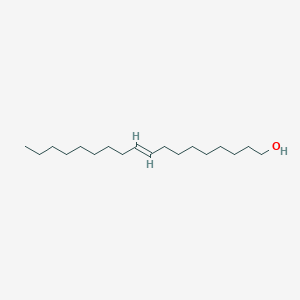
![tert-butyl N-[(3S)-thiolan-3-yl]carbamate](/img/structure/B125633.png)
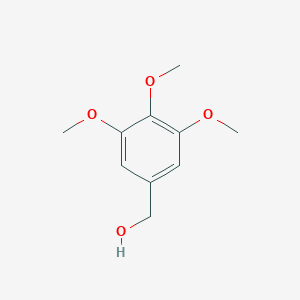
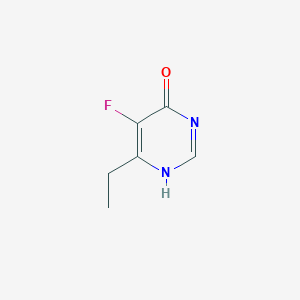
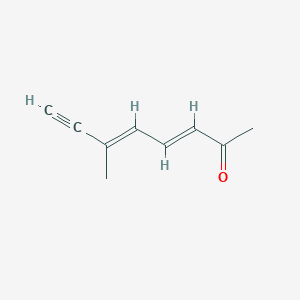
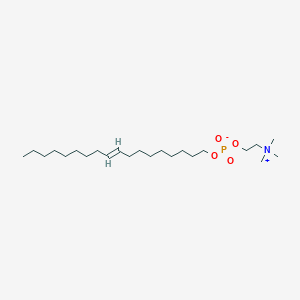
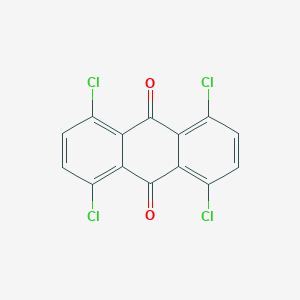
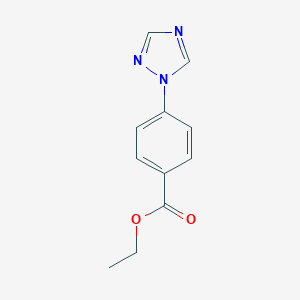
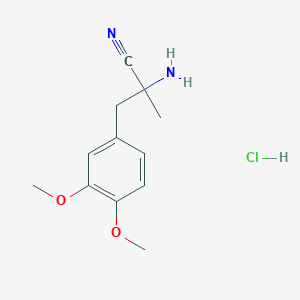
![ethyl 2-[[(7S)-7-[(2-methylpropan-2-yl)oxycarbonylamino]-5,6,7,8-tetrahydronaphthalen-2-yl]oxy]acetate](/img/structure/B125670.png)
